Cas no 1516147-87-7 (methyl2-(1,3-oxazol-5-yl)ethylamine)

methyl2-(1,3-oxazol-5-yl)ethylamine 化学的及び物理的性質
名前と識別子
-
- methyl2-(1,3-oxazol-5-yl)ethylamine
- 1516147-87-7
- methyl[2-(1,3-oxazol-5-yl)ethyl]amine
- EN300-1777580
-
- インチ: 1S/C6H10N2O/c1-7-3-2-6-4-8-5-9-6/h4-5,7H,2-3H2,1H3
- InChIKey: ROJRDJHHYSYBQZ-UHFFFAOYSA-N
- ほほえんだ: O1C=NC=C1CCNC
計算された属性
- せいみつぶんしりょう: 126.079312947g/mol
- どういたいしつりょう: 126.079312947g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 9
- 回転可能化学結合数: 3
- 複雑さ: 77.5
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 38.1Ų
- 疎水性パラメータ計算基準値(XlogP): 0.2
methyl2-(1,3-oxazol-5-yl)ethylamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1777580-5.0g |
methyl[2-(1,3-oxazol-5-yl)ethyl]amine |
1516147-87-7 | 5g |
$4226.0 | 2023-06-02 | ||
Enamine | EN300-1777580-0.25g |
methyl[2-(1,3-oxazol-5-yl)ethyl]amine |
1516147-87-7 | 0.25g |
$920.0 | 2023-09-20 | ||
Enamine | EN300-1777580-0.1g |
methyl[2-(1,3-oxazol-5-yl)ethyl]amine |
1516147-87-7 | 0.1g |
$879.0 | 2023-09-20 | ||
Enamine | EN300-1777580-0.05g |
methyl[2-(1,3-oxazol-5-yl)ethyl]amine |
1516147-87-7 | 0.05g |
$839.0 | 2023-09-20 | ||
Enamine | EN300-1777580-2.5g |
methyl[2-(1,3-oxazol-5-yl)ethyl]amine |
1516147-87-7 | 2.5g |
$1959.0 | 2023-09-20 | ||
Enamine | EN300-1777580-10g |
methyl[2-(1,3-oxazol-5-yl)ethyl]amine |
1516147-87-7 | 10g |
$4299.0 | 2023-09-20 | ||
Enamine | EN300-1777580-5g |
methyl[2-(1,3-oxazol-5-yl)ethyl]amine |
1516147-87-7 | 5g |
$2900.0 | 2023-09-20 | ||
Enamine | EN300-1777580-1.0g |
methyl[2-(1,3-oxazol-5-yl)ethyl]amine |
1516147-87-7 | 1g |
$1458.0 | 2023-06-02 | ||
Enamine | EN300-1777580-10.0g |
methyl[2-(1,3-oxazol-5-yl)ethyl]amine |
1516147-87-7 | 10g |
$6266.0 | 2023-06-02 | ||
Enamine | EN300-1777580-0.5g |
methyl[2-(1,3-oxazol-5-yl)ethyl]amine |
1516147-87-7 | 0.5g |
$959.0 | 2023-09-20 |
methyl2-(1,3-oxazol-5-yl)ethylamine 関連文献
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Bin Zhao,Feng Chen,Qiwei Huang,Jinlong Zhang Chem. Commun., 2009, 5115-5117
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Liying Yin,Lin Liu,Ning Zhang Chem. Commun., 2021,57, 10484-10499
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3. Book reviews
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Shaochun Tang,Sascha Vongehr,Xiangyu Wang,Yongguang Wang,Xiangkang Meng RSC Adv., 2014,4, 13729-13732
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Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
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Hui Ming Ge,Wei Yun Zhang,Gang Ding,Patchareenart Saparpakorn,Yong Chun Song,Supa Hannongbua,Ren Xiang Tan Chem. Commun., 2008, 5978-5980
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Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
methyl2-(1,3-oxazol-5-yl)ethylamineに関する追加情報
Introduction to Methyl 2-(1,3-oxazol-5-yl)ethylamine (CAS No. 1516147-87-7)
Methyl 2-(1,3-oxazol-5-yl)ethylamine, a compound with the chemical identifier CAS No. 1516147-87-7, represents a significant advancement in the field of pharmaceutical chemistry. This compound has garnered considerable attention due to its unique structural properties and potential applications in drug development. The presence of the 1,3-oxazole moiety in its molecular structure imparts distinctive chemical and biological characteristics, making it a valuable candidate for further exploration.
The Methyl 2-(1,3-oxazol-5-yl)ethylamine molecule is characterized by a combination of nitrogen and oxygen heterocycles, which are well-known for their role in modulating biological pathways. The oxazole ring, in particular, is a key pharmacophore that has been extensively studied for its ability to interact with various biological targets. This structural feature not only enhances the compound's solubility and bioavailability but also contributes to its potential therapeutic efficacy.
In recent years, there has been a growing interest in heterocyclic compounds due to their diverse pharmacological properties. The 1,3-oxazole scaffold is particularly noteworthy for its applications in the development of antiviral, anti-inflammatory, and anticancer agents. Research has demonstrated that oxazole derivatives can exhibit significant activity against a range of diseases by interfering with critical enzymatic pathways. The methyl and ethylamine substituents in Methyl 2-(1,3-oxazol-5-yl)ethylamine further enhance its potential by providing additional sites for interaction with biological targets.
One of the most compelling aspects of Methyl 2-(1,3-oxazol-5-yl)ethylamine is its potential as a precursor in the synthesis of more complex pharmaceutical agents. The compound's versatile structure allows for modifications at multiple positions, enabling chemists to tailor its properties for specific therapeutic applications. This flexibility has made it a subject of interest in both academic and industrial research settings.
The synthesis of Methyl 2-(1,3-oxazol-5-yl)ethylamine involves a series of well-established organic reactions that highlight the compound's synthetic accessibility. Key steps include the formation of the oxazole ring followed by functionalization with methyl and ethylamine groups. These synthetic routes are optimized for high yield and purity, ensuring that researchers can obtain high-quality material for their studies.
Recent studies have begun to explore the pharmacological profile of Methyl 2-(1,3-oxazol-5-yl)ethylamine in various disease models. Preliminary findings suggest that this compound may have significant therapeutic potential in treating conditions such as neurodegenerative disorders and autoimmune diseases. The ability of the oxazole ring to modulate enzyme activity and protein-protein interactions makes it an attractive candidate for developing novel treatments.
The compound's interaction with biological targets has been investigated using both computational modeling and experimental techniques. These studies have provided valuable insights into its mechanism of action and have identified potential off-target effects that need to be considered during further development. By understanding these interactions at a molecular level, researchers can optimize the compound's properties to maximize its therapeutic benefits while minimizing any adverse effects.
The development of new pharmaceutical agents relies heavily on the availability of high-quality starting materials like Methyl 2-(1,3-oxazol-5-yl)ethylamine. Its stability under various storage conditions and compatibility with standard synthetic protocols make it an ideal candidate for large-scale production. As research continues to uncover new applications for this compound, its importance in drug development is likely to grow.
In conclusion, Methyl 2-(1,3-oxazol-5-yl)ethylamine (CAS No. 1516147-87-7) represents a promising addition to the arsenal of pharmaceutical compounds available today. Its unique structural features and potential therapeutic applications make it a subject of great interest among researchers worldwide. As further studies are conducted to elucidate its pharmacological properties, this compound is poised to play a significant role in the development of next-generation drugs.
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